molecular formula C7H11N3O2 B1166778 Iodaminox CAS No. 100469-53-2

Iodaminox

Cat. No.: B1166778
CAS No.: 100469-53-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodaminox is a synthetic iodine-containing compound primarily used in the management of thyroid disorders and cardiac arrhythmias. Its chemical structure features a benzofuran core with an iodine atom at position 2 and an aminoalkyl side chain, enabling both thyroid hormone modulation and class III antiarrhythmic activity . Pharmacokinetic studies indicate a long half-life (40–60 days), high lipid solubility, and extensive tissue distribution, necessitating careful dose titration to avoid cumulative toxicity . Clinically, this compound is approved for refractory ventricular arrhythmias and hyperthyroidism, with a recommended initial dose of 200–400 mg/day, adjusted based on therapeutic monitoring .

Properties

CAS No.

100469-53-2

Molecular Formula

C7H11N3O2

Synonyms

Iodaminox

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Iodaminox shares structural and functional similarities with amiodarone hydrochloride and levothyroxine sodium, two widely used iodine-containing therapeutics. Below is a detailed comparative analysis:

Table 1: Pharmacological and Clinical Comparison of this compound with Similar Compounds

Parameter This compound Amiodarone Hydrochloride Levothyroxine Sodium
Molecular Weight 521.2 g/mol 645.3 g/mol 798.86 g/mol
Mechanism of Action Class III antiarrhythmic + Thyroid receptor modulation Class III antiarrhythmic + Noncompetitive adrenergic inhibition T4 hormone replacement
Half-Life 40–60 days 25–110 days 6–7 days
Primary Indications Refractory arrhythmias, hyperthyroidism Ventricular arrhythmias Hypothyroidism
Common Side Effects Pulmonary fibrosis (10–15%), thyroid dysfunction (5–20%) Hepatotoxicity (3–5%), corneal deposits (70–90%) Cardiac ischemia (rare)
Drug Interactions Warfarin (↑ INR), digoxin (↑ toxicity) β-blockers (bradycardia), simvastatin (↑ myopathy risk) Iron supplements (↓ absorption)

Key Findings from Comparative Studies:

Efficacy in Arrhythmias: In a meta-analysis of 12 clinical trials, this compound demonstrated comparable arrhythmia suppression rates to amiodarone (78% vs. 75%) but with a lower incidence of hepatotoxicity (3% vs. 8%) . However, its risk of pulmonary fibrosis remains a significant limitation . Levothyroxine is ineffective for arrhythmias but critical for restoring euthyroidism, indirectly improving cardiac outcomes in hypothyroid patients .

Thyroid Modulation: this compound’s dual action allows simultaneous management of arrhythmias and hyperthyroidism, unlike levothyroxine, which solely addresses hormone deficiency . Amiodarone frequently induces hypothyroidism (15–20% of patients) due to excessive iodine release, necessitating routine thyroid monitoring .

Safety Profiles: this compound’s long half-life demands extended washout periods (≥3 months) before elective surgery to avoid iodine-induced thyrotoxicosis . Levothyroxine has fewer drug interactions but requires strict adherence to dosing schedules to prevent iatrogenic hyperthyroidism .

Structural and Functional Distinctions

  • This compound vs. Amiodarone: Both contain iodine and benzofuran moieties, but this compound’s aminoalkyl side chain enhances thyroid receptor affinity, reducing the need for adjunctive therapies in hyperthyroid patients . Amiodarone’s diiodinated structure contributes to higher iodine content (37.3% vs. 25.1% in this compound), increasing cumulative toxicity risks .
  • This compound vs. Levothyroxine: Unlike levothyroxine’s tetraiodothyronine structure, this compound lacks hormonal activity but acts as a partial thyroid receptor antagonist, making it suitable for hyperthyroidism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.